Cas no 58648-57-0 (Cefamandole Lithium)

Cefamandole Lithium 化学的及び物理的性質
名前と識別子
-
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-,monolithium salt, [6R-[6a,7b(R*)]]- (9CI)
- Cefamandole Lithium
- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylicacid,7-[(hydroxyphenylacetyl)amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methy
- Cefamandole lithium salt
- CID 101126161
-
- インチ: 1S/C18H18N6O5S2.Li/c1-23-18(20-21-22-23)31-8-10-7-30-16-11(15(27)24(16)12(10)17(28)29)19-14(26)13(25)9-5-3-2-4-6-9;/h2-6,11,13,16,25H,7-8H2,1H3,(H,19,26)(H,28,29);/q;+1/p-1/t11-,13-,16-;/m1./s1
- InChIKey: VLJXYASGGIMGRO-CFOLLTDRSA-M
- SMILES: S1CC(CSC2=NN=NN2C)=C(C(=O)O)N2C([C@H]([C@@H]12)/N=C(/[C@@H](C1C=CC=CC=1)O)\[O-])=O.[Li+]
計算された属性
- 精确分子量: 468.086
- 同位素质量: 468.086
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 11
- 重原子数量: 32
- 回転可能化学結合数: 7
- 複雑さ: 796
- 共价键单元数量: 2
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 208
じっけんとくせい
- ゆうかいてん: 155 - 158°C
- Solubility: DMSO (Slightly), Water (Slightly)
Cefamandole Lithium Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cefamandole Lithium Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C237495-100mg |
Cefamandole Lithium |
58648-57-0 | 100mg |
$ 753.00 | 2023-09-08 | ||
TRC | C237495-25mg |
Cefamandole Lithium |
58648-57-0 | 25mg |
$ 224.00 | 2023-09-08 | ||
A2B Chem LLC | AG70560-100mg |
cefamandole lithium |
58648-57-0 | 100mg |
$852.00 | 2024-04-19 | ||
A2B Chem LLC | AG70560-25mg |
cefamandole lithium |
58648-57-0 | 25mg |
$338.00 | 2024-04-19 |
Cefamandole Lithium 関連文献
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261
-
Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
-
Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
-
7. Back matter
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Cefamandole Lithiumに関する追加情報
Cefamandole Lithium: A Comprehensive Overview
Cefamandole Lithium, also known by its CAS number 58648-57-0, is a significant compound in the field of pharmaceuticals. This compound has garnered attention due to its unique properties and potential applications in various therapeutic areas. Recent studies have shed light on its mechanisms of action, efficacy, and safety profiles, making it a subject of interest for researchers and clinicians alike.
The chemical structure of Cefamandole Lithium is characterized by its lithium salt form, which plays a crucial role in its pharmacokinetic properties. This formulation enhances its solubility and bioavailability, ensuring optimal delivery to target sites within the body. The compound's ability to interact with specific biological pathways has been extensively studied, revealing its potential in treating a wide range of conditions.
One of the most promising aspects of Cefamandole Lithium is its application in antimicrobial therapy. Recent research has demonstrated its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. This has positioned it as a potential solution to the growing challenge of antibiotic resistance in clinical settings.
In addition to its antimicrobial properties, Cefamandole Lithium has shown potential in other therapeutic areas such as inflammation and immune modulation. Studies have indicated that it can modulate immune responses, making it a candidate for treating autoimmune diseases and chronic inflammatory conditions.
The synthesis and manufacturing process of Cefamandole Lithium have also been optimized in recent years. Advanced chemical engineering techniques have enabled the production of high-purity formulations, ensuring consistent quality and safety for patients. These advancements have paved the way for large-scale production and distribution, making it accessible to a broader population.
From a regulatory perspective, Cefamandole Lithium has undergone rigorous testing to meet international standards for drug approval. Regulatory agencies have recognized its potential benefits, subjecting it to stringent evaluations to ensure it meets safety and efficacy criteria before being introduced into the market.
In conclusion, Cefamandole Lithium, with its CAS number 58648-57-0, represents a cutting-edge advancement in pharmaceutical science. Its diverse applications, backed by robust scientific research, underscore its importance in modern medicine. As ongoing studies continue to explore its full potential, this compound is poised to make significant contributions to healthcare globally.
58648-57-0 (Cefamandole Lithium) Related Products
- 1173202-49-7(tert-butyl (4S)-4-ethyl-2,2-dioxo-oxathiazolidine-3-carboxylate)
- 1806901-28-9(4-Chloro-3-(difluoromethyl)-5-methoxypyridine-2-sulfonamide)
- 2034293-18-8(N-2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethylmorpholine-4-carboxamide)
- 90554-82-8(2,4-Hexadienoyl chloride)
- 2068-83-9(rac 3-Hydroxyisobutyric Acid)
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 2680867-95-0(benzyl N-(2,6-dimethylphenyl)-N-(prop-2-yn-1-yl)carbamate)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 543730-63-8(Benzenemethanamine, 3,4-dichloro-N-(phenylmethoxy)-, hydrochloride)
- 1040674-82-5(N-(2-chlorophenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide)




